molecular formula C16H20N4O3S B14934214 methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate

methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate

Cat. No.: B14934214
M. Wt: 348.4 g/mol
InChI Key: MEYXFBGJEVBYQW-LBPRGKRZSA-N
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Description

METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE: is a complex organic compound that features a unique structure combining an imidazo[1,2-a][1,3]benzimidazole moiety with a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the imidazo[1,2-a][1,3]benzimidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butanoate ester: This is achieved through esterification reactions, often using reagents like methanol and sulfuric acid.

    Introduction of the methylsulfanyl group: This step can be carried out using thiolation reactions, where a methylsulfanyl group is introduced using reagents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studying its interactions with biological macromolecules.

    Materials Science: Exploring its properties for use in advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE: can be compared with other imidazo[1,2-a][1,3]benzimidazole derivatives.

    METHYL (2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOATE: can also be compared with other butanoate esters.

Uniqueness

  • The combination of the imidazo[1,2-a][1,3]benzimidazole core with a butanoate ester and a methylsulfanyl group makes this compound unique in its structural and functional properties.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl (2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H20N4O3S/c1-23-14(21)12(7-10-24-2)18-16(22)20-9-8-19-13-6-4-3-5-11(13)17-15(19)20/h3-6,12H,7-10H2,1-2H3,(H,18,22)/t12-/m0/s1

InChI Key

MEYXFBGJEVBYQW-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Canonical SMILES

COC(=O)C(CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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